molecular formula C5H8F3NO2 B14233694 L-Valine, 4,4,4-trifluoro-, (3R)- CAS No. 409333-57-9

L-Valine, 4,4,4-trifluoro-, (3R)-

Cat. No.: B14233694
CAS No.: 409333-57-9
M. Wt: 171.12 g/mol
InChI Key: BAOLXXJPOPIBKA-GBXIJSLDSA-N
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Description

L-Valine, 4,4,4-trifluoro-, (3R)- is a fluorinated amino acid derivative with the molecular formula C5H8F3NO2. This compound is a stereoisomer of valine, where three hydrogen atoms in the methyl group are replaced by fluorine atoms. The presence of fluorine atoms significantly alters the compound’s chemical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine, 4,4,4-trifluoro-, (3R)- typically involves the introduction of trifluoromethyl groups into the valine structure. One common method is the nucleophilic substitution reaction, where a suitable valine derivative reacts with a trifluoromethylating agent under controlled conditions. The reaction often requires the presence of a base to facilitate the substitution process .

Industrial Production Methods

Industrial production of L-Valine, 4,4,4-trifluoro-, (3R)- may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

L-Valine, 4,4,4-trifluoro-, (3R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted valine derivatives .

Scientific Research Applications

L-Valine, 4,4,4-trifluoro-, (3R)- has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its effects on protein structure and function.

    Medicine: Research explores its potential as a therapeutic agent due to its unique properties.

    Industry: It is used in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Valine, 4,4,4-trifluoro-, (3R)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Valine, 4,4,4-trifluoro-, (3R)- is unique due to its specific stereochemistry and the presence of trifluoromethyl groups. These features confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

409333-57-9

Molecular Formula

C5H8F3NO2

Molecular Weight

171.12 g/mol

IUPAC Name

(2S,3R)-2-amino-4,4,4-trifluoro-3-methylbutanoic acid

InChI

InChI=1S/C5H8F3NO2/c1-2(5(6,7)8)3(9)4(10)11/h2-3H,9H2,1H3,(H,10,11)/t2-,3+/m1/s1

InChI Key

BAOLXXJPOPIBKA-GBXIJSLDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)C(F)(F)F

Canonical SMILES

CC(C(C(=O)O)N)C(F)(F)F

Origin of Product

United States

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